Hydroxydione

Content Navigation

Problem: Aqueous-soluble anesthetics for cell cultures often require surfactants like Cremophor EL that cause histamine release, skewing results. Hydroxydione sodium succinate provides a direct solution. - Fully water-soluble, eliminating solvent confounders in neuronal and brain slice preparations. - Distinct GABAA modulation with moderate potency and minimal cardiovascular depression, ideal for hemodynamic studies. - Historical reference compound for benchmarking novel steroid anesthetics. SMolecule ensures quality and global supply.

CAS Number

Product Name

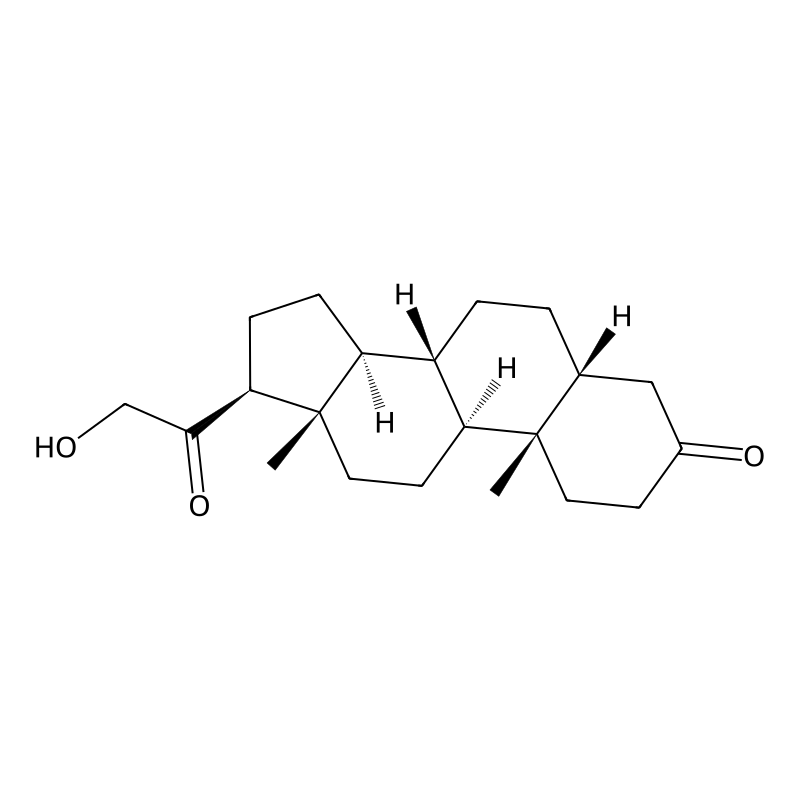

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Hydroxydione, specifically its sodium succinate salt, is a neuroactive steroid notable for being the first water-soluble general anesthetic of its class introduced for clinical and research use. [REFS-1, REFS-2] Unlike its poorly soluble parent compounds, Hydroxydione's formulation as a salt allows for direct preparation of aqueous solutions, a significant handling advantage for experimental applications. [1] Its primary mechanism involves positive allosteric modulation of the GABAA receptor, similar to other neurosteroids, but it possesses a distinct profile of potency, onset, and cardiovascular effects that are critical for procurement decisions in specific research contexts. [3]

References

- [1] P'an, S. Y., et al. (1955). General anesthetic and other pharmacological properties of a soluble steroid, 21-hydroxypregnanedione sodium succinate. Journal of Pharmacology and Experimental Therapeutics, 115(4), 432-441.

- [2] Taylor, C., & Hassim, A. M. (1957). A new intravenous anaesthetic-hydroxydione. British journal of anaesthesia, 29(10), 447-452.

- [3] Atkinson, R. S., Rushman, G. B., & Lee, J. A. (1993). A synopsis of anaesthesia. Wright.

Substituting Hydroxydione with seemingly similar neurosteroids or other anesthetics introduces critical variables that can compromise experimental reproducibility. Newer, more potent steroid anesthetics like alphaxalone are poorly soluble in water and historically required formulation in vehicles like Cremophor EL, a surfactant known to induce histamine release and anaphylactoid reactions, thus adding a significant experimental confounder. [1] Choosing a different salt or hydrate form would alter the precise molar concentration and solubility characteristics, while opting for common substitutes like thiopental or propofol introduces entirely different hemodynamic and respiratory depression profiles. [2] Therefore, the specific selection of Hydroxydione is a deliberate choice for its unique combination of aqueous solubility, moderate potency, and distinct physiological footprint, which cannot be replicated by simple substitution.

References

- [1] Clarke, R. S., Dundee, J. W., & Carson, I. W. (1973). Some aspects of the clinical pharmacology of althesin. Postgraduate medical journal, 49(2), 54-59.

- [2] Korttila, K., & Linnoila, M. (1975). Recovery and skills related to driving after brief anaesthesia: a comparison of althesin and thiopentone. British Journal of Anaesthesia, 47(4), 457-463.

Aqueous Solubility: Eliminates Need for Confounding Solubilizing Agents

Hydroxydione is supplied as a sodium succinate salt, which is freely soluble in water, allowing for simple, vehicle-free aqueous formulations. [1] This directly contrasts with next-generation steroid anesthetics like alphaxalone, which is practically insoluble in water and required formulation in 20% polyoxyethylated castor oil (Cremophor EL) for clinical use (as Althesin). [2] This solubilizer is a known histamine-releasing agent, making it an unsuitable vehicle for immunological or cardiovascular studies where vehicle effects could mask or mimic compound activity. [2]

| Evidence Dimension | Aqueous Formulation Requirement |

| Target Compound Data | Water-soluble sodium succinate salt; forms simple aqueous solution. |

| Comparator Or Baseline | Alphaxalone: Requires a surfactant vehicle (e.g., Cremophor EL) or cyclodextrin for solubilization. |

| Quantified Difference | Qualitative but absolute: Hydroxydione avoids the use of biologically active surfactants required by alphaxalone. |

| Conditions | Standard laboratory solution preparation for in vivo or in vitro administration. |

This allows for investigation of neurosteroid effects in sensitive biological systems without the confounding pharmacological effects of a complex vehicle.

Anesthetic Profile: Slower Onset and Recovery Compared to Modern Agents

Hydroxydione is characterized by a significantly slower onset of anesthesia and prolonged recovery compared to both barbiturates and later-generation steroid anesthetics. Clinical studies reported an onset of sleep of 3-5 minutes for Hydroxydione, whereas the alphaxalone/alphadolone mixture (Althesin) produces anesthesia within 30 seconds, a rate comparable to thiopental. [REFS-1, REFS-2] While emergence was noted to be smooth, the overall recovery was also slower than with Althesin. [1] This kinetic profile makes it unsuitable for rapid induction but potentially useful for sustained, stable anesthesia where a gradual onset is acceptable or desired.

| Evidence Dimension | Anesthesia Induction Time |

| Target Compound Data | 3–5 minutes |

| Comparator Or Baseline | Althesin (Alphaxalone/Alfadolone): <30 seconds. Thiopental: ~30 seconds. |

| Quantified Difference | Approximately 6-10 times slower induction compared to Althesin or Thiopental. |

| Conditions | Intravenous administration in human subjects for surgical anesthesia. |

The deliberate, slow onset is a key selection factor for long-duration experimental protocols where physiological stabilization is prioritized over speed of induction.

Cardiovascular Stability: Favorable Hemodynamic Profile with Minimal Myocardial Depression

Compared to many anesthetic agents of its era, Hydroxydione was noted for its favorable cardiovascular safety, causing minimal depression of the myocardium. [1] While rapid injection can produce transient hypotension, its overall effect on cardiac output is less pronounced than that of barbiturates like thiopental. [2] Studies in dogs showed that at anesthetic doses, Hydroxydione did not significantly alter cardiac rate or rhythm. This contrasts with volatile anesthetics like halothane, which produce a dose-dependent decrease in mean arterial pressure primarily through depressed cardiac output. [3]

| Evidence Dimension | Myocardial Depression |

| Target Compound Data | Minimal myocardial depression. |

| Comparator Or Baseline | Halothane: Significant dose-dependent depression of cardiac output. Thiopental: Known for more pronounced cardiovascular depression. |

| Quantified Difference | Qualitative but clinically significant difference in mechanism of blood pressure reduction (vasodilation vs. direct myocardial depression). |

| Conditions | Surgical plane of anesthesia in animal models and human patients. |

This makes Hydroxydione a preferred agent for physiological research models where maintaining intrinsic cardiac function and stable hemodynamics is critical for data integrity.

In Vitro and Ex Vivo Neuropharmacology

The water-soluble sodium succinate form of Hydroxydione is ideal for direct application to neuronal cell cultures, brain slices, or other ex vivo preparations. Its use eliminates the need for organic solvents or surfactants like Cremophor EL, which have their own confounding biological effects, ensuring that observed results are attributable to the neurosteroid itself. [1]

Physiological Studies Requiring Stable Cardiovascular Baselines

In animal research models where maintaining stable, near-conscious hemodynamics is crucial, Hydroxydione offers an advantage over anesthetics that cause significant myocardial depression. Its profile is well-suited for cardiovascular, respiratory, or metabolic physiology studies where the anesthetic agent should minimally interfere with the parameters being measured. [2]

Benchmark for Steroid Anesthetic Structure-Activity Relationship (SAR) Studies

As the first clinically-used synthetic steroid anesthetic, Hydroxydione serves as an essential reference compound. It can be used as a benchmark to evaluate the potency, solubility, and side-effect profiles of novel neuroactive steroid analogues, providing a historical and mechanistic baseline for drug discovery and development programs. [3]

References

- [1] Doenicke, A., Lorenz, W., Beigl, R., Bezecny, H., Uhlig, G., Kalmar, L., Praetorius, B., & Mann, G. (1973). Histamine release after intravenous application of short-acting hypnotics. A comparison of etomidate, Althesin (CT 1341) and propanidid. British journal of anaesthesia, 45(11), 1097–1104.

- [2] Gordan, G. S. (1956). The sedative, somnifacient, and anesthetic properties of steroids. In Proceedings of the First International Congress on Hormonal Steroids (Vol. 2, pp. 295-300).

- [3] Gyermek, L., & Soyka, L. F. (1975). Steroid anesthetics. Anesthesiology, 42(3), 331-344.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Explore Compound Types